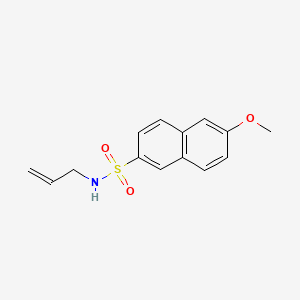

![molecular formula C17H15N3O2 B2570486 N'-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide CAS No. 1993648-26-2](/img/structure/B2570486.png)

N'-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide” is a chemical compound . It has a molecular formula of C17H15N3O2 and a molecular weight of 293.326.

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . These are used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .

Molecular Structure Analysis

The molecular structure of “N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide” is complex, with a molecular formula of C17H15N3O2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide” include a molecular formula of C17H15N3O2 and a molecular weight of 293.326 .

Scientific Research Applications

Multicomponent Reactions (MCRs)

N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide: and related indole derivatives serve as ideal precursors for synthesizing active molecules. Multicomponent reactions (MCRs) offer a sustainable strategy to access complex structures in a single step. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. Researchers have explored the use of 1H-indole-3-carbaldehyde in MCRs from 2014 to 2021. These reactions hold promise for assembling pharmaceutically interesting scaffolds .

Antiviral Activity

Indole derivatives exhibit antiviral properties. For instance:

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide compounds showed potency against Coxsackie B4 virus .

Other Biological Activities

Indole derivatives are versatile:

Synthesis of Biologically Active Structures

1H-indole-3-carbaldehyde: and its derivatives are essential chemical precursors. They participate in C–C and C–N coupling reactions, leading to diverse heterocyclic derivatives. These include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives. Their inherent functional groups allow for facile transformations, making them valuable in drug synthesis and indole alkaloid production .

Greener Synthesis Strategies

Researchers have explored greener methods for synthesizing indole derivatives. For example, ZnO nanoparticles were used as a reusable catalyst in the synthesis of benzimidazole-substituted indoles .

properties

IUPAC Name |

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-6-8-12(9-7-11)16(18)20-22-17(21)14-10-19-15-5-3-2-4-13(14)15/h2-10,19H,1H3,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSLERGJMNOLHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NOC(=O)C2=CNC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CNC3=CC=CC=C32)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2570405.png)

![1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine](/img/structure/B2570407.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2570410.png)

![ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2570411.png)

![N-(3-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2570413.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2570414.png)

![methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2570417.png)

![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570419.png)

![N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2570420.png)

![methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B2570426.png)